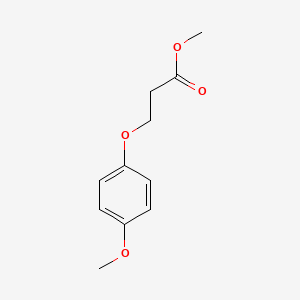

Methyl 3-(4-methoxyphenoxy)propanoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3-(4-methoxyphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-9-3-5-10(6-4-9)15-8-7-11(12)14-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBHVBLEQNXNQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18333-12-5 | |

| Record name | Methyl 3-(4-methoxyphenoxy)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018333125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl 3-(4-methoxyphenoxy)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-(4-METHOXYPHENOXY)PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/967KDN5MJG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

In-Depth Technical Guide: Synthesis, Properties, and Applications of Methyl 3-(4-methoxyphenoxy)propanoate

Executive Summary

In the landscape of modern drug development and agrochemical synthesis, aryloxypropanoate derivatives serve as critical building blocks. Methyl 3-(4-methoxyphenoxy)propanoate (CAS 18333-12-5)[1] is a highly versatile intermediate characterized by its bifunctional nature—an electron-rich methoxyphenoxy ether coupled with a reactive methyl ester. This technical whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic synthesis pathways, and self-validating experimental protocols designed for high-yield laboratory production.

Physicochemical Profiling

Understanding the fundamental properties of Methyl 3-(4-methoxyphenoxy)propanoate is essential for predicting its behavior in organic solvents, its stability under various pH conditions, and its downstream reactivity[2]. The ester functionality is susceptible to hydrolysis under strongly basic or acidic conditions, while the electron-donating methoxy group activates the aromatic ring toward electrophilic aromatic substitution.

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | Methyl 3-(4-methoxyphenoxy)propanoate |

| CAS Registry Number | 18333-12-5 |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Structural Class | Aryloxy Ester / Ether |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Mechanistic Synthesis Pathways

The synthesis of Methyl 3-(4-methoxyphenoxy)propanoate can be achieved via two primary mechanistic routes. The selection of the pathway dictates the impurity profile and the required purification steps.

Pathway A: Williamson Ether Synthesis (O-Alkylation)

The most reliable and scalable method involves the O-alkylation of 4-methoxyphenol with methyl 3-bromopropanoate[3].

-

Causality in Reagent Selection: The choice of potassium carbonate (K₂CO₃) over stronger bases like sodium hydroxide (NaOH) is a critical parameter. Strong hydroxide bases would inevitably lead to the saponification of the methyl ester, yielding the corresponding carboxylic acid and drastically reducing the target product yield. K₂CO₃ provides sufficient basicity to deprotonate 4-methoxyphenol (pKa ~10.2) while remaining completely inert toward the ester linkage[4].

-

Solvent Dynamics: Acetonitrile (MeCN) or Diethoxymethane (DEM) is utilized as a polar aprotic solvent. This minimizes the solvation sphere around the phenoxide anion, thereby maximizing its nucleophilicity for the Sₙ2 attack on the electrophilic carbon of the bromopropanoate[3].

Pathway B: Oxa-Michael Addition

An alternative, atom-economical route is the oxa-Michael addition of 4-methoxyphenol to methyl acrylate. While this avoids the generation of bromide salts, the reversibility of the Michael addition and the relatively poor nucleophilicity of neutral phenols necessitate careful catalyst selection, often requiring strong organic bases (e.g., DBU) or phase-transfer catalysts.

Figure 1: Mechanistic pathways for synthesizing Methyl 3-(4-methoxyphenoxy)propanoate.

Experimental Protocol: Self-Validating O-Alkylation

The following step-by-step methodology details the O-alkylation route[4]. It is engineered as a self-validating system , ensuring that researchers can verify the success of each phase before proceeding.

Figure 2: Self-validating step-by-step experimental workflow for O-alkylation.

Step-by-Step Methodology

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 equivalent) and anhydrous acetonitrile (0.2 M concentration).

-

Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents). Causality: The suspension is stirred at room temperature for 30 minutes to ensure complete generation of the phenoxide ion, marked by a slight color change in the slurry[4].

-

Electrophile Addition: Introduce methyl 3-bromopropanoate (1.1 equivalents) dropwise via a syringe. Causality: Dropwise addition prevents localized heating and suppresses potential side reactions.

-

Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 70°C.

-

Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc, 3:1). The starting 4-methoxyphenol possesses a free hydroxyl group (strong H-bond donor), causing it to adhere tightly to the silica (lower Rf ). The product ester lacks this capability, resulting in a significantly higher Rf . The complete disappearance of the lower spot definitively confirms reaction completion (typically 4-6 hours).

-

Workup & Extraction: Cool to room temperature, filter off the inorganic salts (KBr and excess K₂CO₃), and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and distilled water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude oil via flash column chromatography on silica gel to afford the pure Methyl 3-(4-methoxyphenoxy)propanoate.

Comparative Route Analysis

To assist process chemists in route scouting, the following table summarizes the quantitative metrics comparing the two primary synthetic strategies.

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Williamson Ether Synthesis (Sₙ2) | Oxa-Michael Addition |

| Reagents | 4-Methoxyphenol, Methyl 3-bromopropanoate | 4-Methoxyphenol, Methyl acrylate |

| Base/Catalyst | K₂CO₃ (Stoichiometric) | DBU or Triton B (Catalytic) |

| Atom Economy | Moderate (Generates KBr byproduct) | High (Direct addition reaction) |

| Typical Yield | 80 - 92% | 60 - 75% |

| Primary Impurities | Unreacted phenol, trace dialkylation | Polymerized acrylate, unreacted phenol |

| Scalability | Excellent (Highly predictable kinetics) | Moderate (Requires strict thermal control) |

Applications in Drug Development

Methyl 3-(4-methoxyphenoxy)propanoate is a privileged scaffold in medicinal chemistry. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a flexible handle for further functionalization. It is frequently utilized in the synthesis of:

-

Aryloxypropanolamines: A class of compounds widely investigated for their β-adrenergic receptor blocking activities.

-

PROTAC Linkers: The propanoate chain serves as an ideal, flexible spacer in the design of Proteolysis Targeting Chimeras (PROTACs), allowing for optimal distance between the target-binding ligand and the E3 ligase recruiter.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 3-(4-methoxyphenoxy)propanoate

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) or drug candidate is a cornerstone of drug development, profoundly influencing its shelf-life, formulation, manufacturing processes, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for evaluating the thermodynamic stability of methyl 3-(4-methoxyphenoxy)propanoate, a representative small organic molecule. While specific experimental data for this compound is not extensively published, this document outlines a robust, multi-faceted strategy employing industry-standard thermal analysis techniques and state-of-the-art computational methods. We present detailed protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explain the theoretical underpinnings of these choices, and detail a workflow for in silico prediction of Gibbs free energy. This guide is intended for researchers, scientists, and drug development professionals, offering a practical and scientifically rigorous approach to stability assessment that is applicable to a wide range of similar molecules.

Introduction: The Imperative of Thermodynamic Stability

In pharmaceutical development, understanding the inherent stability of a molecule is not merely an academic exercise; it is a critical regulatory and safety requirement.[1] Thermodynamic stability dictates how a substance will behave under various environmental conditions such as heat, humidity, and light over time.[1][2] An unstable compound can lead to degradation, forming impurities that may be toxic or reduce the therapeutic efficacy of the drug product.[3]

Methyl 3-(4-methoxyphenoxy)propanoate (Figure 1) serves as a pertinent case study. Its structure, featuring an ester linkage and an ether group on an aromatic ring, presents potential sites for chemical degradation.[4][5] Therefore, a thorough evaluation of its stability is essential before it can be considered for further development. This guide will detail a two-pronged approach: empirical analysis through thermal methods and predictive analysis via computational chemistry.

Figure 1: Chemical Structure of Methyl 3-(4-methoxyphenoxy)propanoate

Key Physicochemical Properties:

The Overall Assessment Workflow

A comprehensive stability assessment integrates both experimental and computational data. This holistic approach provides a self-validating system where experimental results can corroborate computational predictions and vice-versa. The workflow is designed to identify potential liabilities early in the development process, saving significant time and resources.

Caption: Overall workflow for assessing thermodynamic stability.

Experimental Determination of Thermal Stability

Thermal analysis techniques are indispensable for directly measuring the physical and chemical changes a material undergoes as a function of temperature.[6] For pharmaceutical substances, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools.[6][7]

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[8] This technique is exceptionally powerful for identifying phase transitions. An endothermic event (heat absorption), such as melting, appears as a peak on the DSC thermogram.[9] Conversely, an exothermic event (heat release), such as decomposition or crystallization, will show a peak in the opposite direction.[10] For a potential drug candidate, the melting point (Tm) is a critical parameter indicating purity and the onset of physical instability. A sharp melting peak suggests a pure, crystalline compound, whereas a broad peak may indicate impurities or an amorphous state. Crucially, DSC can reveal if decomposition occurs at or near the melting point, a significant risk factor.[3]

Protocol: DSC Analysis of Methyl 3-(4-methoxyphenoxy)propanoate

-

Instrument Preparation: Power on the DSC instrument and associated gas supply (typically high-purity nitrogen) to purge the cell.[11] Allow the system to stabilize for at least 30 minutes.

-

Sample Preparation: Accurately weigh 2-5 mg of the test compound into an aluminum DSC pan.

-

Causality: Using a small sample mass minimizes thermal gradients within the sample, leading to sharper, more accurate transition peaks.

-

-

Encapsulation: Hermetically seal the pan with a lid.

-

Causality: A hermetic seal prevents mass loss due to evaporation of volatile components before a thermal event, ensuring the measured heat flow corresponds only to transitions within the sample.[6]

-

-

Loading: Place the sealed sample pan in the sample position of the DSC cell and an empty, sealed reference pan in the reference position.

-

Causality: The differential measurement against an empty reference pan subtracts the heat capacity of the pan itself, isolating the thermal events of the sample.[8]

-

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature from 25°C to 350°C at a rate of 10°C/min.

-

Causality: A 10°C/min heating rate is a standard condition that balances good resolution of thermal events with practical experiment duration.[12] The temperature range is selected to encompass potential melting and decomposition events for a small organic molecule.

-

-

Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of any endothermic (melting) or exothermic (decomposition) events.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature.[13] It is a complementary technique to DSC and is essential for definitively identifying thermal events that involve mass loss.[6][14] For example, if DSC shows a thermal event, TGA can distinguish between a melt (no mass loss) and a decomposition (significant mass loss).[15] TGA is also highly effective for quantifying volatile content, such as residual solvents or moisture, which can impact stability.[7] According to ICH guidelines, understanding the degradation pathways is a key part of stability testing.[16][17]

Protocol: TGA of Methyl 3-(4-methoxyphenoxy)propanoate

-

Instrument Preparation: Start the TGA instrument and the purge gas (typically high-purity nitrogen). Perform a baseline (blank) run with an empty sample pan to tare the balance.

-

Sample Preparation: Place 5-10 mg of the compound into a ceramic or platinum TGA pan.

-

Causality: This sample size is sufficient to detect small percentage mass changes accurately.

-

-

Loading: Carefully place the pan onto the TGA's high-precision balance mechanism.

-

Thermal Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Causality: A nitrogen atmosphere provides an inert environment, ensuring that the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidative degradation.[18]

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature). The onset temperature of a significant mass loss step is defined as the decomposition temperature (Td). The percentage of mass lost at each step corresponds to the volatile components or degradation fragments.

Interpreting the Combined Data

By overlaying the DSC and TGA data, a clear picture of thermal stability emerges.

| Parameter | Description | Implication for Stability |

| Melting Point (Tm) | Temperature at which the solid-to-liquid phase transition occurs. Determined by the peak of the DSC endotherm. | A high Tm often correlates with a more stable crystal lattice. A sharp peak indicates high purity. |

| Decomposition (Td) | Temperature at which the molecule begins to chemically break down. Determined by the onset of mass loss in TGA.[14] | This is the upper limit of thermal stability. A large gap between Tm and Td is highly desirable. |

| ΔH_fusion | Enthalpy of fusion, calculated from the area of the DSC melting peak. | Represents the energy required to break the crystal lattice. Higher values suggest stronger intermolecular forces. |

| Mass Loss Profile | The steps and percentages of mass lost in the TGA curve. | Provides insight into the degradation pathway (e.g., loss of a methyl group, cleavage of the ester).[15] |

Computational Prediction of Thermodynamic Stability

While experimental methods provide direct measurements, computational chemistry offers a powerful predictive tool for assessing stability before a molecule is even synthesized.[19] The most fundamental measure of a molecule's intrinsic thermodynamic stability is its standard Gibbs free energy of formation (ΔG°f).[19][20] A more negative ΔG°f indicates greater stability.

Expertise & Causality: We can approximate ΔG°f using quantum mechanical methods like Density Functional Theory (DFT). The workflow involves first finding the lowest energy conformation of the molecule (geometry optimization) and then performing a frequency calculation. The frequency calculation confirms the structure is a true energy minimum (no imaginary frequencies) and provides the necessary thermodynamic data (enthalpy and entropy) to calculate the Gibbs free energy.[21][22] This in silico screening allows for the early-stage ranking of different molecular designs based on their predicted stability.

Protocol: DFT Calculation of Gibbs Free Energy

-

Structure Input: Generate a 3D structure of methyl 3-(4-methoxyphenoxy)propanoate using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using a DFT method (e.g., B3LYP functional with a 6-31G(d) basis set).

-

Causality: This step finds the most stable three-dimensional arrangement of the atoms, which is essential for an accurate energy calculation.

-

-

Frequency Analysis: Conduct a frequency calculation at the same level of theory on the optimized geometry.

-

Causality: This confirms the optimized structure is a stable minimum on the potential energy surface and calculates the zero-point vibrational energy, thermal energy, and entropy, which are required to compute the Gibbs free energy from the electronic energy.[21]

-

-

Energy Calculation: Extract the total Gibbs free energy from the output file. This value can be compared with isomers or related molecules to assess relative thermodynamic stability.

Caption: Workflow for calculating Gibbs free energy.

Conclusion and Integrated Assessment

The evaluation of thermodynamic stability is a foundational activity in drug development, governed by international guidelines such as ICH Q1A(R2).[16][23] A molecule like methyl 3-(4-methoxyphenoxy)propanoate must be rigorously characterized to ensure its integrity throughout its lifecycle.

By combining the empirical data from DSC and TGA with predictive data from computational chemistry, a robust and trustworthy stability profile can be established. An ideal candidate would exhibit a high melting point, a significant temperature difference between melting and decomposition, and a favorable (highly negative) calculated Gibbs free energy of formation. This integrated strategy not only satisfies regulatory expectations but also embodies a scientifically sound, risk-based approach to developing safe and effective medicines.

References

- Source: ResolveMass Laboratories Inc.

- Title: Quality Guidelines Source: ICH URL

- Title: Thermogravimetric Analysis Source: Improved Pharma URL

- Title: FDA Guidance for Industry: Q1A(R2)

- Title: Free Energy Calculations - Computational Chemistry Glossary Source: Deep Origin URL

- Title: Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability Source: Torontech URL

- Title: Q1A (R2)

- Title: TGA | Pharmaceutical Products | Process Monitoring Source: Hiden Analytical URL

- Title: ICH Q1A (R2)

- Title: Q 1 A (R2)

- Title: Thermogravimetric Analysis (TGA)

- Title: Methyl 3-(4-methoxyphenoxy)

- Source: Chemical Science (RSC Publishing)

- Title: Methyl 3-(4-methoxyphenyl)

- Title: Recent Developments in Free Energy Calculations for Drug Discovery Source: PMC URL

- Source: Chemical Science (RSC Publishing)

- Title: On Free Energy Calculations in Drug Discovery Source: Accounts of Chemical Research URL

- Title: METHYL 3-(4-METHOXYPHENYL)

- Title: Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA)

- Title: Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties Source: PubMed URL

- Title: Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience Source: Springer Link URL

- Title: How Differential Scanning Calorimetry (DSC)

- Title: Basics of Differential Scanning Calorimetry Source: Anton Paar Wiki URL

- Title: 3-(4-METHOXYPHENOXY)

- Title: SYNTHESIS 0F 3-(P-CARBOXYPHENOXY)

- Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: Springer URL

- Title: RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate Source: MDPI URL

- Title: DIfferenTIal SCannIng CALORIMETRY Source: TA Instruments URL

- Title: Design and Characterization of Fatty Acid-Based Amino Acid Ester as a New “Green” Hydrophobic Ionic Liquid for Drug Delivery Source: ACS Sustainable Chemistry & Engineering - ACS Publications URL

- Title: Synthesis of Methyl 3-(4-formylphenyl)

- Title: Thermodynamic Studies for Drug Design and Screening Source: PMC URL

- Title: Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM Source: MDPI URL

- Title: sodium 2-(4-methoxyphenoxy)

Sources

- 1. youtube.com [youtube.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 3-(4-methoxyphenoxy)propionate | C11H14O4 | CID 43082932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. improvedpharma.com [improvedpharma.com]

- 7. aurigaresearch.com [aurigaresearch.com]

- 8. Basics of Differential Scanning Calorimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. atascientific.com.au [atascientific.com.au]

- 12. mdpi.com [mdpi.com]

- 13. torontech.com [torontech.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. TGA | Pharmaceutical Products | Process Monitoring [hidenanalytical.com]

- 16. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Free Energy Calculations - Computational Chemistry Glossary [deeporigin.com]

- 20. Recent Developments in Free Energy Calculations for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dasher.wustl.edu [dasher.wustl.edu]

- 22. pubs.acs.org [pubs.acs.org]

- 23. ICH Official web site : ICH [ich.org]

Methyl 3-(4-methoxyphenoxy)propanoate: Comprehensive Safety, Toxicity, and Handling Protocols

Executive Summary

In the landscape of drug development and synthetic chemistry, aryloxypropanoate derivatives serve as critical intermediates. Methyl 3-(4-methoxyphenoxy)propanoate (CAS: 18333-12-5) is a prominent member of this chemical class. While highly valuable for synthesizing complex active pharmaceutical ingredients (APIs), its structural motifs—specifically the lipophilic methoxyphenoxy ring and the reactive methyl ester—impart distinct toxicological liabilities.

This whitepaper provides an in-depth, mechanistically grounded analysis of the Material Safety Data Sheet (SDS) for Methyl 3-(4-methoxyphenoxy)propanoate, detailing its toxicokinetics, hazard classifications, and field-proven experimental protocols for safety validation [1].

Chemical Identity & Physicochemical Profiling

The biological reactivity of Methyl 3-(4-methoxyphenoxy)propanoate is directly dictated by its physicochemical properties. The methoxy substitution on the aromatic ring enhances electron density, while the propanoate ester acts as a highly cleavable metabolic liability.

Table 1: Quantitative Chemical Identity

| Parameter | Value | Causality / Significance |

| Chemical Name | Methyl 3-(4-methoxyphenoxy)propanoate | Standard IUPAC nomenclature. |

| CAS Registry Number | 18333-12-5 | Primary identifier for regulatory compliance [1]. |

| Molecular Formula | C11H14O4 | Dictates stoichiometric conversions. |

| Molecular Weight | 210.23 g/mol | Low MW facilitates rapid cellular membrane diffusion[2]. |

| SMILES String | O=C(OC)CCOC1=CC=C(OC)C=C1 | Utilized for in silico predictive toxicology modeling. |

Hazard Quantification & SDS Synthesis

Based on standardized regulatory databases, Methyl 3-(4-methoxyphenoxy)propanoate exhibits a multi-route toxicity profile. As an application scientist, it is crucial to understand why these classifications exist rather than merely memorizing them.

The compound's lipophilicity allows it to easily partition into the stratum corneum (skin) and alveolar epithelium (lungs). Once absorbed, ubiquitous tissue esterases rapidly hydrolyze the compound. This localized hydrolysis generates 3-(4-methoxyphenoxy)propanoic acid, lowering the microenvironmental pH and triggering inflammatory cascades, which manifests as acute irritation [1, 3].

Table 2: GHS Hazard Classifications & Precautionary Directives

| Hazard Class | Category | H-Code | Mechanistic Rationale |

| Acute Toxicity (Oral) | 4 | H302 | Rapid gastrointestinal absorption; hepatic first-pass stress. |

| Acute Toxicity (Dermal) | 4 | H312 | High LogP enables efficient lipid bilayer penetration [2]. |

| Acute Toxicity (Inhalation) | 4 | H332 | Aerosolized particles rapidly cross the thin alveolar membrane. |

| Skin Irritation | 2 | H315 | Localized ester hydrolysis causes micro-acidification in the epidermis. |

| Eye Irritation | 2A | H319 | Direct chemical interaction with the sensitive corneal epithelium. |

| STOT (Single Exposure) | 3 | H335 | Respiratory mucosa irritation via acid byproduct generation. |

| Aquatic Toxicity | Chronic 3 | H412 | Persistent lipophilic accumulation in aquatic organisms [2]. |

Core Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) [2].

Toxicokinetics & Mechanistic Toxicology

To accurately assess the systemic risk of Methyl 3-(4-methoxyphenoxy)propanoate, we must map its Absorption, Distribution, Metabolism, and Excretion (ADME) pathway.

Upon systemic entry, the compound is heavily subjected to Phase I metabolism. Hepatic carboxylesterases (CES1 in the liver cytosol and CES2 in the intestine/kidney) recognize the unhindered methyl ester. The cleavage of this bond yields two primary metabolites:

-

3-(4-methoxyphenoxy)propanoic acid: The bulk pharmacophore, which subsequently undergoes Phase II glucuronidation via UGT enzymes for renal clearance.

-

Methanol: Released in stoichiometric trace amounts. While a known toxin, the molar yield from standard occupational exposure to this specific compound is generally sub-threshold for classical methanol poisoning, though it contributes to the overall metabolic burden[1].

Metabolic hydrolysis and clearance pathway of Methyl 3-(4-methoxyphenoxy)propanoate.

Experimental Protocols: Self-Validating Toxicity Workflows

When validating the toxicity of Methyl 3-(4-methoxyphenoxy)propanoate for preclinical safety profiling, standard viability assays are insufficient. Because the compound's toxicity is highly dependent on esterase metabolism, using a cell line deficient in Phase I enzymes will yield false-negative safety data.

Therefore, we utilize HepG2 cells , which retain significant intrinsic carboxylesterase activity. Furthermore, this protocol is designed as a self-validating system : it utilizes orthogonal endpoints (ATP quantification + ROS generation) to ensure that direct chemical interference with the assay reagents does not skew the data.

Step-by-Step Methodology: High-Content Hepatotoxicity Screening

Step 1: Preparation of Test Articles (Vehicle Causality)

-

Action: Dissolve Methyl 3-(4-methoxyphenoxy)propanoate in anhydrous DMSO to create a 100 mM stock.

-

Causality: DMSO is required due to the compound's lipophilicity. However, the final assay concentration of DMSO must not exceed 0.1% (v/v). Exceeding this threshold causes baseline solvent toxicity, invalidating the dose-response curve.

Step 2: Cell Culture & Seeding

-

Action: Seed HepG2 cells at 10,000 cells/well in a 96-well black, clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

-

Causality: A 24-hour recovery period ensures the cells have re-adhered and normalized their metabolic baseline following trypsinization.

Step 3: Dosing & Internal Controls

-

Action: Apply a 10-point, 3-fold serial dilution gradient of the test compound (0.1 µM to 500 µM).

-

Self-Validation: Include 0.1% DMSO as a negative vehicle control (establishes 100% viability baseline) and 50 µM Chlorpromazine as a positive control (validates that the assay can detect known hepatotoxins).

Step 4: Orthogonal Endpoint Assays

-

Action: After 48 hours of exposure, multiplex the assay. First, add H2DCFDA (10 µM) and incubate for 30 minutes to measure Reactive Oxygen Species (ROS) via fluorescence (Ex/Em: 495/529 nm). Next, add CellTiter-Glo reagent to measure ATP-dependent luminescence.

-

Causality: If the compound acts as a luciferase inhibitor, ATP luminescence will drop, falsely suggesting cell death. Multiplexing with ROS fluorescence provides an orthogonal biological readout, ensuring data integrity.

Step 5: Data Analysis

-

Action: Normalize data against the vehicle control and calculate the IC50 using a 4-parameter logistic (4PL) regression model.

Self-validating in vitro hepatotoxicity screening workflow using HepG2 cells.

Risk Mitigation & Engineering Controls

Given the H302, H312, and H332 classifications, strict engineering controls are non-negotiable when handling Methyl 3-(4-methoxyphenoxy)propanoate in the laboratory or manufacturing floor.

-

Ventilation: All powder weighing and solution transfers must be conducted within a certified Class II Type A2 biological safety cabinet or a chemical fume hood to mitigate H332 (Inhalation Hazard) and H335 (Respiratory Irritation).

-

PPE: Nitrile gloves (minimum 5 mil thickness) are required. Due to the compound's high LogP, latex offers insufficient barrier protection against dermal absorption (H312).

-

Storage: Store in a cool, dry environment away from strong oxidizing agents and strong bases. Exposure to basic conditions will trigger premature, non-enzymatic saponification (hydrolysis) of the ester, degrading the material and releasing the irritant propanoic acid derivative inside the storage container [2].

References

- PubChem. "Methyl 3-(4-methoxyphenoxy)propionate | C11H14O4 | CID 43082932 - PubChem". National Institutes of Health (NIH).

- BLD Pharm. "18333-12-5 | Methyl 3-(4-methoxyphenoxy)propanoate | BLD Pharm".

- NextSDS. "methyl 3-(4-methoxyphenoxy)propanoate — Chemical Substance Information".

The Versatile Scaffold: Methyl 3-(4-methoxyphenoxy)propanoate in Modern Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Methyl 3-(4-methoxyphenoxy)propanoate, a seemingly simple molecule, represents a cornerstone building block with significant, yet underexplored, potential in medicinal chemistry. Its structure, featuring a methoxy-substituted phenoxy ring linked to a propanoate chain, offers a unique combination of physicochemical properties and synthetic handles that make it an attractive starting point for the generation of diverse compound libraries. The methoxy group, a common substituent in many natural products and approved drugs, can influence ligand-target binding, improve metabolic stability, and enhance pharmacokinetic profiles. This guide provides an in-depth exploration of the applications of methyl 3-(4-methoxyphenoxy)propanoate, offering detailed protocols for its synthesis and derivatization, and highlighting its role in the design of next-generation therapeutics.

Physicochemical Properties and Strategic Advantages

The strategic value of methyl 3-(4-methoxyphenoxy)propanoate in drug design is rooted in its key molecular features. A comprehensive understanding of these properties is essential for its effective application.

| Property | Value | Significance in Medicinal Chemistry |

| Molecular Formula | C11H14O4 | Provides a good starting point for further structural modifications. |

| Molecular Weight | 210.23 g/mol [1] | Falls within the desirable range for oral bioavailability (Lipinski's Rule of Five). |

| LogP (calculated) | ~1.7 | Indicates a favorable balance between lipophilicity and hydrophilicity for membrane permeability and aqueous solubility. |

| Hydrogen Bond Donors | 0 | The absence of acidic protons enhances membrane permeability. |

| Hydrogen Bond Acceptors | 4 | The ether and ester functionalities can engage in hydrogen bonding with biological targets. |

| Polar Surface Area | 44.8 Ų | Contributes to good oral absorption and cell permeability. |

The presence of the ether linkage provides conformational flexibility, allowing derivatives to adapt to the topology of various binding sites. The methyl ester functionality serves as a versatile handle for a range of chemical transformations, most notably hydrolysis to the corresponding carboxylic acid and amidation to a diverse array of amides.

Synthesis of Methyl 3-(4-methoxyphenoxy)propanoate: A Foundational Protocol

The efficient synthesis of the title compound is the gateway to its application in medicinal chemistry. A common and reliable method involves the Michael addition of 4-methoxyphenol to methyl acrylate.

Protocol 1: Synthesis via Michael Addition

Objective: To synthesize methyl 3-(4-methoxyphenoxy)propanoate from commercially available starting materials.

Materials:

-

4-Methoxyphenol

-

Methyl acrylate

-

A suitable base (e.g., sodium methoxide, triethylamine)

-

Anhydrous solvent (e.g., methanol, tetrahydrofuran)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol (1.0 equivalent) in the chosen anhydrous solvent.

-

Base Addition: Add the base (catalytic to stoichiometric amount, depending on the chosen base) to the solution at room temperature. Stir for 10-15 minutes to facilitate the formation of the phenoxide.

-

Michael Addition: Slowly add methyl acrylate (1.0-1.2 equivalents) to the reaction mixture. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 3-(4-methoxyphenoxy)propanoate.

Causality Behind Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the quenching of the base and the hydrolysis of the ester. The choice of base can influence the reaction rate and yield; stronger bases like sodium methoxide can accelerate the reaction but may also promote side reactions.

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting materials and byproducts.

Key Synthetic Transformations: Gateway to Chemical Diversity

The true utility of methyl 3-(4-methoxyphenoxy)propanoate lies in its facile conversion into key intermediates for drug discovery programs. The following protocols detail the hydrolysis to the carboxylic acid and direct amidation.

Protocol 2: Hydrolysis to 3-(4-methoxyphenoxy)propanoic Acid

The carboxylic acid derivative is often the desired pharmacophore for interacting with biological targets.

Objective: To hydrolyze methyl 3-(4-methoxyphenoxy)propanoate to its corresponding carboxylic acid.

Materials:

-

Methyl 3-(4-methoxyphenoxy)propanoate

-

A suitable base (e.g., lithium hydroxide, sodium hydroxide) or acid (e.g., hydrochloric acid)

-

Solvent system (e.g., methanol/water, THF/water)

-

Standard laboratory glassware

Procedure (Base-catalyzed):

-

Reaction Setup: Dissolve methyl 3-(4-methoxyphenoxy)propanoate (1.0 equivalent) in a mixture of methanol and water.

-

Base Addition: Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2.0 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC until the starting ester is no longer detectable.

-

Workup: Remove the methanol under reduced pressure. Acidify the remaining aqueous solution to a pH of ~2-3 with dilute hydrochloric acid.

-

Isolation: The carboxylic acid will often precipitate out of the solution. Collect the solid by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the product.

Causality Behind Experimental Choices: Base-catalyzed hydrolysis is generally preferred for its milder conditions and higher yields compared to acid-catalyzed hydrolysis, which may require elevated temperatures and can sometimes lead to side reactions.

Protocol 3: Direct Amidation from the Methyl Ester

Amides are a cornerstone of medicinal chemistry, and the direct conversion of the methyl ester to a diverse range of amides is a powerful strategy for library synthesis.

Objective: To synthesize a variety of 3-(4-methoxyphenoxy)propanamides from the corresponding methyl ester.

Materials:

-

Methyl 3-(4-methoxyphenoxy)propanoate

-

A selection of primary and secondary amines

-

A suitable catalyst or reagent for amidation (e.g., sodium cyanide, trimethylaluminum, or enzymatic catalysts)

-

Anhydrous solvent (e.g., methanol, toluene)

Procedure (Example using Sodium Cyanide Catalyst):

-

Reaction Setup: In a sealed reaction vessel, combine methyl 3-(4-methoxyphenoxy)propanoate (1.0 equivalent), the desired amine (1.2-1.5 equivalents), and a catalytic amount of sodium cyanide in anhydrous methanol.

-

Reaction Conditions: Heat the mixture to a temperature appropriate for the specific amine (typically 60-80 °C).

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purification: Purify the resulting amide by column chromatography or recrystallization.

Causality Behind Experimental Choices: Direct amidation from unactivated methyl esters can be challenging. Catalytic methods, such as the use of sodium cyanide or organometallic reagents, are often necessary to drive the reaction to completion under reasonable conditions. Enzymatic methods offer a green and highly selective alternative.

Medicinal Chemistry Applications and Structure-Activity Relationship (SAR) Insights

The 3-(4-methoxyphenoxy)propanoic acid scaffold and its derivatives are emerging as promising pharmacophores in various therapeutic areas. While direct clinical applications of methyl 3-(4-methoxyphenoxy)propanoate itself are not yet established, the biological activities of its close analogs provide a strong rationale for its use in drug discovery.

Anticancer and Antioxidant Properties

Studies on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated their potential as anticancer and antioxidant agents.[2] These findings suggest that the 3-phenoxypropanoic acid core can serve as a valuable template for the design of novel therapeutics targeting cancer cell proliferation and oxidative stress. The methoxy group in our title compound can be readily demethylated to a hydroxyl group, providing access to these biologically active phenolic compounds.

Metabolic Disorders

The structurally related metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been shown to improve host metabolic conditions in diet-induced obese mice.[3][4] This highlights the potential of the 3-(4-methoxyphenoxy)propanoic acid scaffold in the development of agents for metabolic disorders such as obesity and type 2 diabetes.

As a Versatile Building Block

The primary application of methyl 3-(4-methoxyphenoxy)propanoate in medicinal chemistry is as a versatile building block.[5] Its synthetic accessibility and the reactivity of its ester group allow for the rapid generation of compound libraries for high-throughput screening. By varying the amine component in the amidation reaction (Protocol 3), a vast chemical space can be explored to identify hits against a wide range of biological targets.

Experimental Workflows and Signaling Pathways

To illustrate the integration of methyl 3-(4-methoxyphenoxy)propanoate into a drug discovery workflow, the following diagrams outline the key steps and conceptual pathways.

Caption: Synthetic workflow from starting materials to a preclinical candidate.

Caption: Conceptual signaling pathway modulation.

Conclusion and Future Perspectives

Methyl 3-(4-methoxyphenoxy)propanoate is a valuable and versatile building block in the medicinal chemist's toolbox. While direct biological activity has not been extensively reported, its utility as a precursor to a wide range of derivatives with promising therapeutic potential is clear. The straightforward synthesis and the ability to readily generate libraries of amides and the corresponding carboxylic acid make it an ideal starting point for hit and lead discovery programs. Future research should focus on the systematic exploration of the chemical space around this scaffold, targeting a diverse array of biological targets. The insights gained from the biological evaluation of these derivatives will undoubtedly solidify the position of methyl 3-(4-methoxyphenoxy)propanoate as a privileged scaffold in the ongoing quest for novel medicines.

References

Sources

- 1. Methyl 3-(4-methoxyphenoxy)propionate | C11H14O4 | CID 43082932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

Chemoselective Cleavage Strategies for Methyl 3-(4-Methoxyphenoxy)propanoate Esters: A Comprehensive Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Structural Analysis

Methyl 3-(4-methoxyphenoxy)propanoate is a versatile bifunctional scaffold frequently utilized in the synthesis of aryloxypropanoic acid derivatives, which are critical pharmacophores in PPAR agonists and other metabolic disease targets.

Processing this intermediate presents a classic chemoselectivity challenge due to the presence of three distinct carbon-oxygen bonds:

-

Methyl ester ( Ccarbonyl−Omethoxy )

-

Alkyl aryl ether ( Calkyl−Oaryl / propanoate linkage)

-

Methyl aryl ether ( Caryl−Omethoxy / anisole linkage)

As an Application Scientist, the goal is not merely to force a reaction to completion, but to select reagents that exploit subtle electronic and steric differences between these functional groups to achieve absolute chemoselectivity.

Expertise & Experience: Mechanistic Rationale & Reagent Selection

Standard ester saponification relies on aqueous hydroxide bases (e.g., NaOH, LiOH). However, 3-aryloxypropanoate esters are highly susceptible to degradation under basic conditions[1]. The α -protons are acidic; base-catalyzed enolization can trigger an E1cB β -elimination , expelling the 4-methoxyphenoxide anion to yield methyl acrylate and 4-methoxyphenol. To circumvent this, orthogonal cleavage strategies must be employed.

Strategy 1: Chemoselective Ester Cleavage (Preserving Ethers)

To cleave the methyl ester without triggering β -elimination, we utilize non-hydrolytic SN2 dealkylation. Lithium iodide (LiI) in refluxing pyridine is the premier choice[2]. The highly nucleophilic iodide attacks the sterically unhindered methyl group of the ester, liberating volatile methyl iodide and the stable lithium carboxylate[3]. Alternatively, anhydrous Potassium Trimethylsilanolate (KOSiMe3) can deliver a silanolate equivalent that cleaves the ester under exceptionally mild, room-temperature conditions[4]. Both methods are strictly anhydrous, entirely bypassing the E1cB degradation pathway.

Strategy 2: Chemoselective Ether Demethylation (Preserving the Ester)

If the synthetic objective is to unmask the phenol while retaining the methyl ester, Boron Tribromide (BBr3) is deployed. Chemoselectivity here is governed by Lewis basicity. The sp3 -hybridized oxygen of the aryl methyl ether is significantly more electron-rich than the delocalized sp2 -hybridized carbonyl oxygen of the ester. BBr3 preferentially coordinates to the methoxy ether[5]. By strictly controlling the stoichiometry (1.0–1.1 eq) and maintaining cryogenic temperatures (-78 °C), the methyl aryl ether is cleaved selectively.

Pathway Visualization

Figure 1: Divergent chemoselective cleavage pathways for methyl 3-(4-methoxyphenoxy)propanoate.

Quantitative Data Presentation

| Strategy | Reagent System | Target Bond Cleaved | Preserved Bonds | Temp (°C) | Typical Yield |

| Ester Cleavage | LiI (4.0 eq) / Pyridine | Methyl Ester | Aryl & Alkyl Ethers | 115 | 85–95% |

| Ester Cleavage | KOSiMe3 (1.5 eq) / THF | Methyl Ester | Aryl & Alkyl Ethers | 25 | 80–90% |

| Ether Demethylation | BBr3 (1.1 eq) / DCM | Aryl Methyl Ether | Methyl Ester & Alkyl Ether | -78 to 0 | 70–85% |

| Global Cleavage | BBr3 ( ≥ 3.0 eq) / DCM | Non-selective | None (Scaffold degradation) | 25 | N/A |

Experimental Protocols & Self-Validating Systems

Protocol A: Chemoselective Methyl Ester Cleavage (LiI / Pyridine)

Objective: Isolate 3-(4-methoxyphenoxy)propanoic acid.

-

Preparation: Charge a flame-dried, round-bottom flask with methyl 3-(4-methoxyphenoxy)propanoate (1.0 eq) and anhydrous lithium iodide (4.0 eq).

-

Reaction: Suspend the mixture in anhydrous pyridine (0.5 M relative to substrate) under an argon atmosphere. Heat the reaction mixture to a gentle reflux (115 °C) for 12–16 hours.

-

Self-Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf≈0.6 ) must completely disappear, replaced by a baseline spot corresponding to the highly polar lithium carboxylate.

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove the majority of the pyridine. Dilute the crude residue with EtOAc and wash with 1 M HCl until the aqueous layer reaches pH 2. (Causality: Acidification protonates the carboxylate for organic extraction and converts residual pyridine into water-soluble pyridinium hydrochloride).

-

Isolation: Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Self-Validation Checkpoint 2 (Analytical): 1H NMR ( CDCl3 ) must confirm the disappearance of the ester methoxy singlet at ∼3.7 ppm. The aryl methoxy singlet at ∼3.8 ppm and the propanoate methylene triplets must remain perfectly intact, confirming the absence of β -elimination.

Protocol B: Chemoselective Aryl Methyl Ether Cleavage (BBr3)

Objective: Isolate methyl 3-(4-hydroxyphenoxy)propanoate.

-

Preparation: Dissolve methyl 3-(4-methoxyphenoxy)propanoate (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under an argon atmosphere.

-

Cryogenic Control: Cool the solution to -78 °C using a dry ice/acetone bath. (Causality: Strict thermal control prevents the BBr3 from overcoming the activation energy required to coordinate and cleave the less basic ester carbonyl).

-

Addition: Add a 1.0 M solution of BBr3 in DCM (1.1 eq) dropwise over 15 minutes.

-

Reaction: Stir at -78 °C for 1 hour, then slowly allow the bath to warm to 0 °C over 2 hours.

-

Self-Validation Checkpoint 1 (In-Process): Monitor via TLC. The product phenol will appear as a new spot ( Rf≈0.3 ), more polar than the starting material but significantly less polar than a fully cleaved carboxylic acid.

-

Quench: At 0 °C, quench the reaction by the careful, dropwise addition of methanol. (Causality: MeOH safely destroys excess BBr3 , forming volatile trimethyl borate B(OMe)3 and HBr). Follow with the addition of distilled water.

-

Isolation: Extract with DCM (3x). Wash the combined organic layers with saturated aqueous NaHCO3 to neutralize residual acid, dry over Na2SO4 , and concentrate.

-

Self-Validation Checkpoint 2 (Analytical): 1H NMR ( CDCl3 ) must show the complete disappearance of the aryl methoxy singlet ( ∼3.8 ppm) and the appearance of a broad phenolic -OH peak ( ∼5.0 ppm). The ester methoxy singlet ( ∼3.7 ppm) must remain visible and integrate to 3 protons.

References

-

[5] A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Organic Letters (ACS Publications). URL:[Link]

-

[2] Total Syntheses of Amphidinolide X and Y. Journal of the American Chemical Society (ACS Publications). URL:[Link]

-

[3] SN2 Reactions with Carboxylic Esters / Cleavage of Methyl Esters. Vaia / StudySmarter. URL:[Link]

-

[4] Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy. SciSpace. URL:[Link]

-

[1] An efficient synthesis of 4-chromanones. ResearchGate. URL:[Link]

Sources

Technical Support Center: Troubleshooting Impurities in Methyl 3-(4-methoxyphenoxy)propanoate Synthesis

Welcome to the technical support center for the synthesis of methyl 3-(4-methoxyphenoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common purity-related challenges encountered during this synthesis. The information provided herein is based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction

Methyl 3-(4-methoxyphenoxy)propanoate is a valuable intermediate in the synthesis of various compounds. Its preparation, most commonly via a Williamson ether synthesis or a Michael addition, can be susceptible to the formation of several impurities. Achieving high purity is critical for downstream applications, making robust troubleshooting strategies essential. This guide provides a structured, question-and-answer-based approach to identify, understand, and mitigate the formation of common impurities.

Common Synthetic Routes

Two primary synthetic routes are typically employed for the synthesis of methyl 3-(4-methoxyphenoxy)propanoate:

-

Williamson Ether Synthesis: This classic method involves the reaction of a salt of 4-methoxyphenol (hydroquinone monomethyl ether) with a methyl 3-halopropanoate (e.g., methyl 3-bromopropanoate or methyl 3-chloropropanoate) or a similar substrate with a good leaving group.[1][2]

-

Michael Addition: This reaction involves the conjugate addition of 4-methoxyphenol to methyl acrylate, often catalyzed by a base.[3][4]

The choice of route can influence the impurity profile, and this guide will address challenges associated with both methods.

Visualizing the Synthetic Pathways

Sources

Preventing degradation of methyl 3-(4-methoxyphenoxy)propanoate during storage

Welcome to the Technical Support Center for Methyl 3-(4-methoxyphenoxy)propanoate . This guide is designed for researchers, analytical chemists, and drug development professionals. It provides a deep mechanistic understanding of the compound's degradation pathways and offers field-proven, self-validating protocols to ensure chemical integrity during storage and handling.

Section 1: Mechanistic Understanding of Degradation

Q1: What are the primary chemical degradation pathways for methyl 3-(4-methoxyphenoxy)propanoate during storage?

A1: Methyl 3-(4-methoxyphenoxy)propanoate is an ester containing an electron-rich aromatic ether linkage. Its primary vulnerability is ester hydrolysis , a reaction where a water molecule cleaves the ester bond, yielding 3-(4-methoxyphenoxy)propanoic acid and methanol.

The causality behind this degradation is kinetic: the reaction between a pure ester and water is inherently slow, but it is highly susceptible to acid or base catalysis [1]. Trace impurities, alkaline glass surfaces, or dissolved atmospheric CO₂ (which forms mild carbonic acid) can act as catalysts. Once the reaction initiates, the newly formed carboxylic acid can auto-catalyze further degradation, leading to an exponential decay of your sample's purity.

A secondary, albeit slower, degradation pathway is photo-oxidation . The 4-methoxyphenoxy group is susceptible to UV-induced radical formation, which can lead to ether cleavage or ring oxidation if exposed to ambient light and oxygen over prolonged periods.

Fig 1: Primary and secondary degradation pathways of methyl 3-(4-methoxyphenoxy)propanoate.

Section 2: Storage Optimization & Troubleshooting

Q2: How do I prevent moisture-driven ester hydrolysis in my working stocks?

A2: Prevention requires isolating the compound from atmospheric humidity. Because moisture is the key reactant in the hydrolysis process[2], standard screw-cap vials stored in a humid refrigerator will inevitably fail. You must implement an anhydrous storage system using inert gas displacement. Inert gases like Argon are heavier than air and effectively blanket the compound, displacing moisture-laden air before sealing.

Q3: What are the exact quantitative parameters required for optimal storage?

A3: To minimize the kinetic energy available for hydrolysis and oxidation, strict environmental controls must be maintained. The Arrhenius equation dictates that lowering the temperature significantly reduces reaction rates. Studies on structurally related phenoxypropanoate esters demonstrate that hydrolysis occurs rapidly in moist environments but is halted under dry, low-temperature conditions [3].

Table 1: Quantitative Storage Parameters and Causality

| Parameter | Recommended Specification | Mechanistic Rationale |

| Temperature (Long-term) | -20°C | Drastically reduces kinetic energy, halting auto-catalytic ester hydrolysis. |

| Temperature (Short-term) | 2°C to 8°C | Suitable for working aliquots (1-2 weeks) to prevent freeze-thaw degradation [4]. |

| Atmosphere | Argon (Ar) or Nitrogen (N₂) | Displaces atmospheric H₂O and O₂, removing the primary reactants for degradation. |

| Primary Container | Amber Glass Vials | Blocks UV radiation (200-400 nm), preventing photo-oxidation of the ether linkage. |

| Cap Liner | PTFE (Teflon) | Provides a superior moisture barrier and prevents chemical leaching compared to standard rubber septa. |

| Secondary Containment | Vacuum desiccator with Silica Gel | Maintains <10% Relative Humidity (RH) around the primary container. |

Section 3: Experimental Protocols for Validation

Q4: How do I implement a self-validating storage system for my compound?

A4: A self-validating protocol ensures that the storage conditions are actively proven to work before the compound is used in critical downstream assays. This is achieved by combining strict aliquoting procedures with a mandatory Quality Control (QC) checkpoint.

Protocol 1: Anhydrous Aliquoting and Storage System Objective: Prepare single-use aliquots to eliminate freeze-thaw cycles and moisture ingress.

-

Glassware Preparation: Bake amber glass vials at 120°C for 2 hours to remove surface-bound moisture. Cool them inside a vacuum desiccator.

-

Inert Purging: Using a manifold, flush the cooled vials with high-purity Argon gas for 10–15 seconds.

-

Aliquoting: Rapidly transfer the neat methyl 3-(4-methoxyphenoxy)propanoate (or dry organic solution) into the vials. Note: Do not store in hygroscopic solvents like DMSO or un-dried alcohols, as these will absorb water and promote transesterification or hydrolysis.

-

Sealing: Cap immediately with PTFE-lined closures.

-

Secondary Containment: Place the sealed vials inside a Mylar bag or a secondary jar containing color-indicating silica gel.

-

Storage: Transfer immediately to a -20°C freezer.

Protocol 2: Self-Validating Quality Control (QC) Workflow Objective: Verify chemical integrity prior to experimental use.

-

Equilibration: Remove a single-use aliquot from the -20°C freezer. Crucial Step: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture into the sample.

-

Reconstitution: Dissolve a micro-sample in anhydrous Acetonitrile (LC-MS grade).

-

HPLC-UV/MS Analysis: Run the sample on a C18 reverse-phase column (Gradient: Water/Acetonitrile with 0.1% Formic Acid).

-

Data Interpretation: Monitor at 254 nm. Look for the appearance of a more polar peak eluting earlier than the parent compound. If mass spectrometry shows a prominent [M-H]- ion corresponding to the mass of 3-(4-methoxyphenoxy)propanoic acid, hydrolysis has occurred.

-

Validation Gate: If purity is >98%, the storage protocol is validated, and the aliquot is cleared for use.

Fig 2: Self-validating QC workflow to ensure sample integrity prior to use.

References

Technical Support Center: Scaling Up Methyl 3-(4-methoxyphenoxy)propanoate Production

Welcome to the Technical Support Center for the laboratory scale-up of methyl 3-(4-methoxyphenoxy)propanoate. As a crucial building block in pharmaceutical development, scaling the production of this ester from milligram to multigram or kilogram quantities introduces significant mass transfer, thermal management, and purification challenges.

This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols for the two primary synthetic routes utilized in the industry: the classic Williamson Ether Synthesis and the greener Oxa-Michael Addition .

Process Selection & Route Comparison

Before initiating a scale-up campaign, it is critical to select the synthetic route that best aligns with your laboratory's equipment capabilities and waste management protocols.

Table 1: Quantitative Comparison of Synthetic Routes for Scale-Up

| Parameter | Route A: Williamson Ether Synthesis | Route B: Oxa-Michael Addition |

| Reagents | 4-Methoxyphenol, Methyl 3-bromopropanoate, K₂CO₃ | 4-Methoxyphenol, Methyl acrylate, DBU (cat.) |

| Atom Economy | Moderate (Generates stoichiometric KBr waste) | High (100% theoretical, addition reaction) |

| Primary Scale-Up Risk | Exothermic runaway, stirring solid-liquid suspension | Acrylate polymerization, reversible addition |

| Solvent | Acetone or Acetonitrile | Solvent-free (Neat) |

| Typical Yield | 80 - 90% | 75 - 85% |

| Purification | Aqueous workup & extraction | Vacuum distillation |

Troubleshooting Guide: Route A - Williamson Ether Synthesis

The Williamson ether synthesis is the traditional workhorse for this transformation, relying on the deprotonation of 4-methoxyphenol by a solid base to form a highly reactive phenoxide nucleophile[1].

Q: When scaling from 10g to 500g, my reaction stalls at 70% conversion despite an excess of the alkyl halide. Why? A: Mass Transfer Limitation. At larger scales, the surface area of the solid base (K₂CO₃) becomes the limiting factor. If magnetic stirring is used, the solid K₂CO₃ settles, drastically reducing the interfacial area between the solid base and the liquid reactants. Solution: Switch from a magnetic stir bar to an overhead mechanical stirrer with a pitched-blade turbine. Alternatively, mill the K₂CO₃ into a fine powder prior to use, or add a phase-transfer catalyst (e.g., TBAB, 1-2 mol%) to shuttle the phenoxide into the bulk solvent.

Q: I am observing significant coloration (dark brown) and impurities during the reaction. How do I prevent this? A: Phenoxide Oxidation. Phenoxide ions are highly susceptible to oxidation by trace oxygen at elevated temperatures, leading to quinone-like byproducts. Solution: Implement a strict inert atmosphere (N₂ or Ar) and degas your solvent prior to use. A self-validating check is the color of the reaction mixture: under strictly anaerobic conditions, the phenoxide solution should remain a pale yellow or light orange. If it turns dark brown, oxygen ingress has occurred.

Protocol A: Self-Validating Williamson Ether Scale-Up (500g scale)

-

Preparation: Equip a 5L jacketed glass reactor with an overhead stirrer, internal thermocouple, reflux condenser, and N₂ inlet.

-

Reagent Loading: Add 4-methoxyphenol (1.0 equiv, 500g) and anhydrous K₂CO₃ (1.5 equiv, 834g). Purge the reactor with N₂ for 15 minutes.

-

Solvent Addition: Add anhydrous Acetone (2.5 L). Causality: Acetone is preferred over DMF for scale-up due to easier solvent recovery and the avoidance of DMF-related toxicity and high-boiling removal issues.

-

Nucleophile Generation: Stir at 300 RPM and heat to 40°C for 30 minutes. Validation: The suspension will turn slightly yellow, indicating successful phenoxide formation.

-

Electrophile Addition: Add methyl 3-bromopropanoate (1.1 equiv, 739g) dropwise via an addition funnel over 2 hours. Causality: Dropwise addition controls the mild exotherm. Maintain the internal temperature below 55°C.

-

Reaction Monitoring: Heat to a gentle reflux (approx. 60-65°C). Monitor via HPLC. Validation: The reaction is complete when the starting phenol peak is <1% AUC.

-

Workup: Cool to 20°C. Filter the suspension to remove KBr and unreacted K₂CO₃ salts. Wash the filter cake with 500 mL of fresh acetone.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude oil in Ethyl Acetate (2L) and wash with 5% aqueous NaOH (2 x 500 mL) to selectively deprotonate and remove any unreacted 4-methoxyphenol into the aqueous layer[2]. Wash with brine (500 mL), dry over MgSO₄, and concentrate to yield the pure product.

Troubleshooting Guide: Route B - Oxa-Michael Addition

The oxa-Michael addition is a highly atom-economical alternative that avoids halogenated waste by directly adding the phenol across the double bond of methyl acrylate.

Q: I am getting a viscous, polymeric mess instead of the product. What went wrong? A: Competing Radical Polymerization. Methyl acrylate is highly prone to radical polymerization when heated. Solution: Do not remove the radical inhibitor (usually MEHQ / 4-methoxyphenol itself) from the methyl acrylate prior to use. Ensure the reaction is kept away from intense light. Use a specific base catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which selectively promotes the 1,4-conjugate addition (oxa-Michael) over background polymerization[3].

Q: The reaction reaches an equilibrium and won't go to 100% completion. How do I drive it forward? A: Reversibility of the Oxa-Michael Addition. The oxa-Michael reaction is a nucleophilic conjugate addition that is inherently reversible (retro-Michael)[4]. Solution: Use a slight excess of the volatile component (methyl acrylate, 1.5 equiv) to drive the equilibrium forward via Le Chatelier's principle. Because methyl acrylate has a low boiling point (80°C), the excess is easily recovered during vacuum distillation.

Protocol B: Self-Validating Oxa-Michael Addition Scale-Up (500g scale)

-

Preparation: Equip a 3L round-bottom flask with an overhead stirrer, reflux condenser, and temperature probe.

-

Reagent Loading: Add 4-methoxyphenol (1.0 equiv, 500g) and methyl acrylate (1.5 equiv, 520g).

-

Catalyst Addition: Add DBU (0.05 equiv, 30.7g) dropwise. Causality: DBU acts as a strong, non-nucleophilic base that deprotonates the phenol to initiate the catalytic cycle without reacting with the acrylate itself[3].

-

Reaction Execution: Stir the neat mixture (solvent-free) at 45°C for 12 hours. Validation: The mixture will physically transition from a thick slurry to a homogeneous liquid as the product forms.

-

Quenching: Cool to room temperature and add 1M HCl (100 mL) to neutralize the DBU. Causality: Neutralizing the basic catalyst is a critical self-validating step; it prevents the retro-Michael reaction from occurring during high-temperature distillation.

-

Isolation: Dilute with Ethyl Acetate (1.5 L) and separate the aqueous layer. Wash the organic layer with saturated NaHCO₃ (500 mL) and brine (500 mL).

-

Purification: Concentrate under reduced pressure to remove the solvent and excess methyl acrylate. Purify the crude product via short-path vacuum distillation.

Visualizing the Workflows

Williamson ether synthesis scale-up workflow, highlighting key mass transfer and workup steps.

Mechanistic pathway of the DBU-catalyzed oxa-Michael addition showing the catalytic cycle.

References

-

[2] Title: 3-(4-METHOXYPHENOXY)PROPANOIC ACID | 20811-60-3 Source: ChemicalBook URL: 2

-

[1] Title: Organic Synthesis [4th Edition] Source: DOKUMEN.PUB URL: 1

-

[4] Title: 2,6-Dioxabicyclo[3.3.1]nonan-3-ones: from natural product treasure troves to synthetic triumphs Source: RSC Publishing URL: 4

-

[3] Title: Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions Source: Polymer Chemistry (RSC Publishing) URL: 3

Sources

- 1. dokumen.pub [dokumen.pub]

- 2. 3-(4-METHOXYPHENOXY)PROPANOIC ACID | 20811-60-3 [chemicalbook.com]

- 3. Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01271H [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

Technical Support Center: Solubilization & Stability of Methyl 3-(4-methoxyphenoxy)propanoate

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists facing challenges with the aqueous solubility and stability of methyl 3-(4-methoxyphenoxy)propanoate . As a lipophilic ester featuring an aromatic ether linkage, this compound presents dual challenges in biological assays: severe hydrophobicity leading to precipitation, and susceptibility to chemical hydrolysis.

This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to ensure robust experimental design.

Mechanistic Workflow

Workflow for solubilizing methyl 3-(4-methoxyphenoxy)propanoate for biological assays.

Diagnostic Q&A: Troubleshooting Experimental Failures

Q1: My compound precipitates immediately upon dilution into the cell culture media. How can I prevent this without killing my cells? A1: Methyl 3-(4-methoxyphenoxy)propanoate possesses a highly lipophilic 4-methoxyphenoxy ring that energetically resists hydration. While dissolving the compound in 100% DMSO creates a clear stock, diluting this directly into aqueous media forces the compound out of solution. If you increase the DMSO concentration to compensate, you risk severe cytotoxicity; empirical data shows that DMSO concentrations above 0.5% v/v significantly reduce cell viability and can confound assay results[1]. Solution: Transition to a host-guest complexation strategy using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD perfectly accommodates the aromatic ring of your compound, masking its hydrophobicity from the water while maintaining a hydrophilic exterior[2][3].

Q2: I successfully solubilized the compound using HP-β-CD, but my biochemical assay shows a rapid loss of compound activity over 4 hours. Is the cyclodextrin inhibiting the drug? A2: It is highly unlikely that HP-β-CD is permanently inhibiting the drug, as inclusion complexes exist in a dynamic, reversible equilibrium. The loss of activity is almost certainly due to ester hydrolysis . Phenoxypropanoate derivatives are highly sensitive to pH fluctuations; they undergo rapid non-enzymatic de-esterification (cleaving into 3-(4-methoxyphenoxy)propanoic acid and methanol) if the pH drops below 5.6 or rises above 8.0[4]. Solution: Ensure your HP-β-CD vehicle is buffered strictly to pH 7.4 using a temperature-stable buffer like HEPES or PBS prior to adding the compound.

Q3: How much HP-β-CD is safe to use in my in vitro cell assays? A3: While HP-β-CD is significantly safer than DMSO, it is not entirely inert. High concentrations can extract cholesterol from cell membranes, leading to cell cycle arrest or apoptosis[5]. For standard cell lines (e.g., PBMCs, MCF-7), HP-β-CD concentrations up to 10 mM (approx. 1.4% w/v) are generally well-tolerated for 24-48 hours with >94% cell viability[5][6]. Always run a vehicle-only control to establish a baseline.

Self-Validating Protocol: HP-β-CD Inclusion Complexation

To ensure scientific integrity, this protocol is designed as a self-validating system. The success of the complexation is empirically verified at the final step, preventing the use of sub-optimal formulations in downstream assays.

Materials Required:

-

Methyl 3-(4-methoxyphenoxy)propanoate (Solid)

-

2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, MW ~1400 g/mol )

-

1X PBS (pH strictly adjusted to 7.4)

-

HPLC-grade DMSO

Step-by-Step Methodology:

-

Vehicle Preparation: Dissolve HP-β-CD in 1X PBS (pH 7.4) to create a 20% w/v solution. Causality: The high concentration drives the equilibrium toward complexation, while the PBS buffer prevents acid/base-catalyzed ester hydrolysis[4].

-

Stock Initiation: Dissolve methyl 3-(4-methoxyphenoxy)propanoate in 100% DMSO to a concentration of 50 mM.

-

Dynamic Complexation: Under vigorous vortexing, add the 50 mM DMSO stock dropwise into the 20% HP-β-CD solution until the desired theoretical concentration is reached (keep final DMSO < 0.5% v/v)[1].

-

Equilibration: Protect from light and stir the suspension continuously at room temperature for 24 hours. Causality: Host-guest complexation is a thermodynamic process that requires time to reach steady-state equilibrium[6].

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. This removes any uncomplexed, precipitated compound.

-

System Validation (Critical Step): Quantify the concentration of the compound in the filtrate using HPLC-UV.

-

Validation Check: If the measured concentration is ≥ 90% of your theoretical input, the system is validated and ready for use. If the recovery is < 90%, the compound exceeded the phase-solubility limit of the cyclodextrin; you must either decrease the drug input or increase the HP-β-CD concentration.

-

Quantitative Data Summary

The following table synthesizes empirical limits for various solubilization strategies to aid in rapid decision-making.

| Solubilization Strategy | Max Tolerated Vehicle Conc. (Cell Assays) | Relative Solubility Enhancement | Hydrolysis Risk | Primary Limitation / Drawback |

| 100% DMSO | ≤ 0.5% v/v[1] | Baseline (Low in aqueous) | High (if unbuffered) | Severe cytotoxicity at >0.5%; compound precipitates upon dilution. |

| HP-β-CD Complexation | 10 mM to 25 mM[5][6] | 10-fold to 20-fold increase[3][6] | Low (if buffered to pH 7.4) | Requires 24h preparation time; potential membrane cholesterol depletion at >25 mM. |

| Ethanol Co-solvent | ≤ 0.1% v/v | Minimal | Moderate | Highly volatile; poor tolerance in sensitive primary cell lines. |

References

-

Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). URL:[Link]

-

Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. ACS Molecular Pharmaceutics. URL:[Link]

-

Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl. USDA Agricultural Research Service. URL:[Link]

-

Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO. PLOS One. URL:[Link]

-

Development of inclusion complex based on cyclodextrin and oxazolidine derivative. SciELO. URL: [Link]

-

2-Hydroxypropyl-β-cyclodextrin (HPβCD) as a Potential Therapeutic Agent for Breast Cancer. National Center for Biotechnology Information (PMC). URL: [Link]

Sources

- 1. journals.plos.org [journals.plos.org]